molecular formula C27H18Cl2N4O6 B11690842 N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide)

N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide)

Cat. No.: B11690842
M. Wt: 565.4 g/mol
InChI Key: JDYDGHWSJYMOPZ-UHFFFAOYSA-N
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Description

N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) is a complex organic compound characterized by its unique structure, which includes nitrobenzene and chlorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) typically involves the reaction of 3-nitrobenzene-4,1-diyl derivatives with 2-chlorobenzamide under specific conditions. The process may include steps such as nitration, chlorination, and amide formation. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chlorobenzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) exerts its effects involves interactions with specific molecular targets and pathways. For instance, its nitro groups may participate in redox reactions, affecting cellular processes. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-[ethane-1,2-diylbis(benzamides)]: Similar structure but with ethane linkage instead of methanediyl.

    N,N’-[methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide): Contains trifluoroacetamide groups instead of chlorobenzamide.

Uniqueness

N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) is unique due to its specific combination of nitrobenzene and chlorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H18Cl2N4O6

Molecular Weight

565.4 g/mol

IUPAC Name

2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]-2-nitrophenyl]methyl]-3-nitrophenyl]benzamide

InChI

InChI=1S/C27H18Cl2N4O6/c28-22-7-3-1-5-20(22)26(34)30-18-11-9-16(24(14-18)32(36)37)13-17-10-12-19(15-25(17)33(38)39)31-27(35)21-6-2-4-8-23(21)29/h1-12,14-15H,13H2,(H,30,34)(H,31,35)

InChI Key

JDYDGHWSJYMOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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